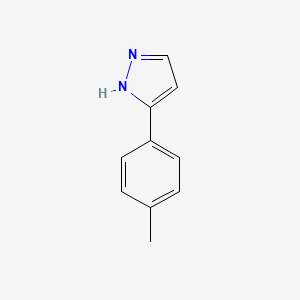

3-(p-Tolyl)-1H-pyrazole

Vue d'ensemble

Description

3-(p-Tolyl)-1H-pyrazole is a compound that belongs to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The presence of the p-tolyl group, which is a phenyl ring with a methyl substituent at the para position, influences the chemical and physical properties of the molecule. While the specific compound 3-(p-Tolyl)-1H-pyrazole is not directly synthesized or analyzed in the provided papers, they do offer insights into related pyrazole derivatives and their properties.

Synthesis Analysis

The synthesis of 3-amino 1H-pyrazoles, which are structurally related to 3-(p-Tolyl)-1H-pyrazole, has been efficiently achieved by reacting β-keto nitriles with hydrazines. This reaction is catalyzed by p-toluene sulphonic acid and utilizes polyethylene glycol-400 as a recyclable reaction medium, resulting in excellent yields of the desired pyrazoles . This method could potentially be adapted for the synthesis of 3-(p-Tolyl)-1H-pyrazole by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a biologically important molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been explored theoretically. This molecule, while not identical, shares a pyrazole core with 3-(p-Tolyl)-1H-pyrazole. Electronic structure calculations, including Hartree Fock and density functional theory methods, have been used to determine optimized geometrical parameters, molecular electrostatic potentials, and HOMO–LUMO gaps. The small HOMO–LUMO energy gap suggests high chemical reactivity and intramolecular charge transfer . These findings could provide a basis for understanding the electronic properties of 3-(p-Tolyl)-1H-pyrazole.

Chemical Reactions Analysis

Although not directly related to 3-(p-Tolyl)-1H-pyrazole, the multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been described. This synthesis is electro-catalyzed using the electrogenerated anion of ethanol as the base and is performed in a green medium. The reaction involves a one-pot, three-component condensation process at room temperature . This study highlights the versatility of pyrazole derivatives in chemical reactions and the potential for green chemistry approaches in their synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(p-Tolyl)-1H-pyrazole can be inferred from the studies on related compounds. The efficient synthesis of 3-amino 1H-pyrazoles suggests that similar conditions could be used to synthesize 3-(p-Tolyl)-1H-pyrazole with good yields and purity . The theoretical exploration of the molecular structure of a related pyrazole derivative indicates that 3-(p-Tolyl)-1H-pyrazole may also exhibit high chemical reactivity and potential for charge transfer within the molecule . The electro-catalyzed synthesis of pyrazole derivatives demonstrates the potential for environmentally friendly methods to be applied to the synthesis of 3-(p-Tolyl)-1H-pyrazole .

Applications De Recherche Scientifique

4. Nonlinear Optical Material

- Application Summary: The compound (E)-1-(thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (TPT) has been studied for its third-order nonlinear optical (NLO) properties. These materials are attractive for the development of optical computing, data storage, harmonic generators, frequency mixing, and optical limiting and switching .

- Methods of Application: The molecular structure of TPT was established by a single-crystal X-ray diffraction study. The third-order nonlinear optical properties were explored using open- and closed-aperture Z-scan techniques .

- Results: The nonlinear co-efficient η 2, third-order nonlinear susceptibility χ, and nonlinear absorption co-efficient β for the crystals are found to be 3.76E −10 cm 2 /W, 4.60E −08 esu, and 2.92E −06 cm/W, respectively .

5. Antifungal Agent

- Application Summary: (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one, a derivative of 3-(p-Tolyl)-1H-pyrazole, has potential applications as an antifungal agent .

6. DNA Binding

- Application Summary: (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one, a derivative of 3-(p-Tolyl)-1H-pyrazole, has potential applications in DNA binding .

7. Antioxidant

- Application Summary: (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one, a derivative of 3-(p-Tolyl)-1H-pyrazole, has potential applications as an antioxidant .

8. Urease Inhibition

- Application Summary: (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one, a derivative of 3-(p-Tolyl)-1H-pyrazole, has potential applications in urease inhibition .

9. Anti-COVID Target

- Application Summary: The compound (E)-1-(thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (TPT) has been studied for its potential effectiveness as an anti-COVID target .

- Methods of Application: In silico docking studies were performed with suitable receptors .

- Results: TPT is found to be a promising bioactive drug .

Safety And Hazards

The safety data and potential hazards associated with 3-(p-Tolyl)-1H-pyrazole are not specified in the available resources.

Orientations Futures

The future directions for research or applications involving 3-(p-Tolyl)-1H-pyrazole are not outlined in the available resources.

Please note that this information is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

5-(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMXXXBTALQTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369333 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methylphenyl)-1H-pyrazole | |

CAS RN |

59843-75-3 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

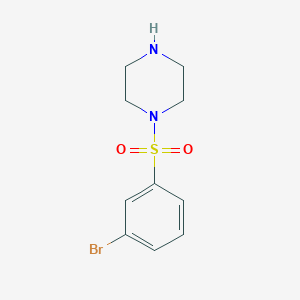

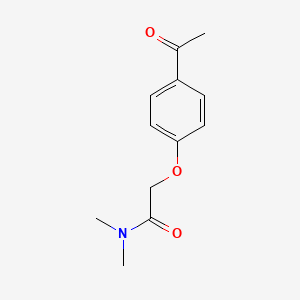

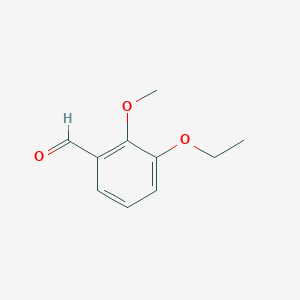

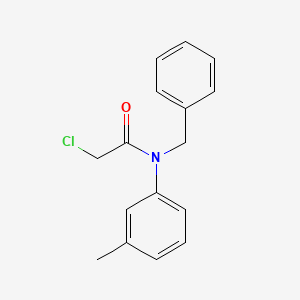

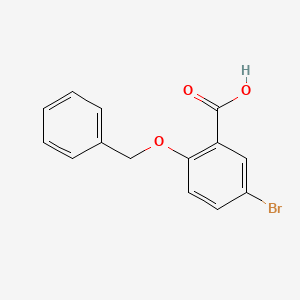

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)